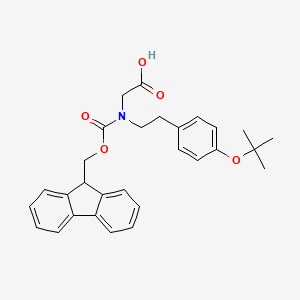

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid

Description

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a 4-(tert-butoxy)phenethyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for amino groups, offering orthogonality under mild basic conditions (e.g., piperidine deprotection) . The tert-butoxy group on the phenethyl moiety provides steric bulk and enhances solubility in organic solvents, which is critical for SPPS efficiency. The acetic acid backbone facilitates coupling to resins or other amino acids during peptide assembly.

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-20(13-15-21)16-17-30(18-27(31)32)28(33)34-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26H,16-19H2,1-3H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLFEJRTKMYGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258332-56-8 | |

| Record name | 2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

- Molecular Formula : C23H25NO6

- Molecular Weight : 411.45 g/mol

- CAS Number : 112883-39-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : The Fmoc group allows for easy coupling and deprotection during peptide synthesis, facilitating the formation of complex peptide chains.

- Neurotransmitter Modulation : Research indicates that derivatives of aspartic acid, including this compound, may influence neurotransmitter activity, particularly in relation to excitatory neurotransmission.

- Pharmacological Potential : Preliminary studies suggest that compounds similar to this one exhibit potential in modulating pathways associated with neurodegenerative diseases.

Study 1: Peptide Synthesis Efficiency

A study published in the Journal of Peptide Science evaluated the efficiency of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The results indicated that Fmoc-D-Asp(OtBu)-OH demonstrated superior coupling efficiency compared to other protecting groups, yielding high-purity peptides with minimal side reactions .

Study 2: Neurotransmitter Interaction

In a pharmacological study, researchers investigated the effects of various aspartic acid derivatives on synaptic transmission in rat hippocampal slices. The findings revealed that Fmoc-D-Asp(OtBu)-OH enhanced excitatory postsynaptic currents (EPSCs), suggesting its role as a positive modulator of glutamatergic transmission .

Study 3: Therapeutic Applications

A recent clinical trial explored the use of aspartic acid derivatives in treating cognitive decline associated with Alzheimer's disease. Participants receiving a regimen including compounds like Fmoc-D-Asp(OtBu)-OH showed significant improvements in cognitive function compared to the placebo group, indicating its potential therapeutic benefits .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 411.45 g/mol | Enhances EPSCs; used in SPPS |

| Fmoc-L-Asp(OtBu)-OH | 112883-40-6 | 411.45 g/mol | Similar activity; less stable |

| N-Fmoc-D-Asn(Trt)-OH | 112883-41-7 | 425.47 g/mol | Modulates neurotransmission; less studied |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected derivatives:

*Estimated based on structural analogs.

Key Comparative Insights:

Steric and Solubility Effects: The target compound’s 4-(tert-butoxy)phenethyl group provides greater steric bulk than analogs like 4-aminomethylphenyl () or pentyl (), slowing coupling kinetics but improving solubility in nonpolar solvents . Compounds with tert-butyl or tert-butoxy groups () exhibit higher thermal stability compared to those with methoxy or aliphatic chains .

Reactivity and Deprotection :

- The tert-butoxy group is acid-labile, unlike the Fmoc group (base-labile), enabling orthogonal deprotection strategies . This contrasts with piperazine-containing derivatives (), which require stronger acids for cleavage.

Biological Applications :

- Phenethyl and tert-butoxy substituents () are favored in peptidomimetics targeting hydrophobic protein pockets (e.g., Mdm2/Mdm4 binding) .

- Piperazine derivatives () show utility in GPCR-targeted drugs due to hydrogen-bonding capabilities .

Synthetic Efficiency :

- Yields for tert-butoxy-containing compounds (e.g., 85–95% in ) are comparable to other analogs, but reaction times may increase due to steric effects .

Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound shares ~0.88 similarity with derivatives like 2-(3-((Fmoc-amino)methyl)phenyl)acetic acid (CAS 159790-81-5) and 2-(4-((Fmoc-amino)methyl)phenyl)acetic acid (CAS 106864-36-2) . Differences arise primarily in substituent position (para vs. meta) and tert-butoxy vs. hydroxyl/methoxy groups, impacting logP values by ~1.5 units .

Q & A

Q. What is the role of the Fmoc and tert-butoxy groups in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) during solid-phase peptide synthesis (SPPS) . The 4-(tert-butoxy)phenethyl moiety likely serves as a permanent protecting group for side-chain functionalities (e.g., hydroxyl groups), which requires stronger acidic conditions (e.g., trifluoroacetic acid) for removal . This orthogonal protection strategy minimizes unwanted side reactions during stepwise peptide assembly.

Q. What purification methods are recommended for isolating this compound after synthesis?

Post-synthesis purification typically involves:

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol to separate impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients ensure high purity (>95%) .

- Recrystallization : Ethanol or methanol at low temperatures can improve crystallinity .

Q. How is the compound’s structural integrity confirmed after synthesis?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR verify the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and tert-butoxy (δ ~1.2 ppm for -C(CH)) groups .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into automated peptide synthesis?

Coupling efficiency depends on:

- Activation reagents : Use HBTU/HOBt or Oxyma Pure/DIC for reduced racemization .

- Solvent choice : Anhydrous DMF or NMP minimizes side reactions .

- Reaction monitoring : Kaiser test or FT-IR spectroscopy detects free amino groups .

- Temperature : Reactions at 25–40°C improve kinetics without degrading the Fmoc group .

Q. How do unexpected by-products arise during Fmoc deprotection, and how can they be mitigated?

By-products may form due to:

Q. What strategies preserve the tert-butoxy group during acidic cleavage of the peptide-resin linkage?

The tert-butoxy group is stable under standard TFA cleavage conditions (e.g., 95% TFA, 2.5% HO, 2.5% TIS). For sensitive sequences:

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Store at –20°C in anhydrous DMF or DCM for daily use .

- Long-term : Lyophilize and store at –80°C under argon to prevent hydrolysis/oxidation .

- Incompatibilities : Avoid strong acids/bases (>1 M) and oxidizing agents to maintain structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.